An In-depth Technical Guide to 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine: Structure, Properties, and Potential Applications
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4] This guide focuses on a specific, yet lesser-known derivative, 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine. While direct experimental data for this compound is scarce in publicly available literature, this document aims to provide a comprehensive theoretical overview of its chemical structure, predicted properties, plausible synthetic routes, and potential biological significance. By leveraging established principles of organic chemistry and extrapolating from well-characterized analogues, we can construct a scientifically robust profile of this molecule for researchers, scientists, and drug development professionals. The strategic incorporation of an ethyl group, a fluorophenyl moiety, and an amine functional group onto the pyrazole core suggests a molecule with potential for nuanced biological interactions and a favorable ADME profile.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine comprises a central 1H-pyrazole ring substituted at the 3-, 4-, and 5-positions.
Figure 1: Chemical structure of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Based on the structure, we can predict the following properties for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine:
| Property | Predicted Value | Rationale |
| Molecular Formula | C11H12FN3 | Based on atom count. |
| Molecular Weight | 205.23 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~2.5 - 3.5 | The fluorophenyl and ethyl groups are lipophilic, while the amine and pyrazole nitrogens are hydrophilic. The predicted value suggests moderate lipophilicity, which is often favorable for oral bioavailability. |
| Hydrogen Bond Donors | 2 (amine and pyrazole NH) | These groups can participate in hydrogen bonding with biological targets.[5][6] |
| Hydrogen Bond Acceptors | 3 (pyrazole nitrogens and fluorine) | These sites can accept hydrogen bonds, influencing solubility and receptor binding.[6] |
| Polar Surface Area (PSA) | ~60-70 Ų | The amine and pyrazole ring contribute to the PSA. This value is within the range typically associated with good cell permeability.[5] |
| Melting Point | 150 - 200 °C | Crystalline solids with intermolecular hydrogen bonding and aromatic stacking are expected to have moderately high melting points. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The aromatic and aliphatic components reduce water solubility, while the polar functional groups allow for solubility in polar organic solvents. |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine can be envisioned through a well-established pyrazole synthesis methodology involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][7][8]
Figure 2: Proposed synthetic pathway for 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Detailed Protocol:
Step 1: Synthesis of the β-ketonitrile precursor
The synthesis would commence with the Claisen condensation between ethyl propionate and 4-fluoroacetophenone to yield the corresponding β-diketone, followed by conversion to the β-ketonitrile. A more direct approach would be the acylation of propanenitrile with a 4-fluorobenzoyl derivative.
Step 2: Cyclization to form the pyrazole ring
-
To a solution of the 2-(4-fluorobenzoyl)butanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents).[7]
-
The reaction mixture is then heated to reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to afford the pure 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethyl, fluorophenyl, and pyrazole protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (ethyl) | 1.1 - 1.3 | Triplet | 3H |
| CH₂ (ethyl) | 2.4 - 2.6 | Quartet | 2H |
| NH₂ (amine) | 4.5 - 5.5 | Broad singlet | 2H |
| Ar-H (ortho to F) | 7.0 - 7.2 | Triplet | 2H |
| Ar-H (meta to F) | 7.3 - 7.5 | Multiplet | 2H |
| NH (pyrazole) | 11.0 - 12.0 | Broad singlet | 1H |
¹³C NMR Spectroscopy
The carbon NMR would complement the ¹H NMR data, confirming the carbon framework.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | 13 - 16 |
| CH₂ (ethyl) | 20 - 25 |
| C4 (pyrazole) | 100 - 110 |
| Ar-C (meta to F) | 115 - 117 (doublet, JCF ≈ 21 Hz) |
| Ar-C (ortho to F) | 130 - 132 (doublet, JCF ≈ 8 Hz) |
| C5 (pyrazole) | 140 - 145 |
| C3 (pyrazole) | 150 - 155 |
| Ar-C (ipso to F) | 160 - 164 (doublet, JCF ≈ 245 Hz) |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 206.11.[9] The fragmentation pattern would likely involve the loss of small molecules such as HCN and NH₃, as well as cleavage of the ethyl group.[10]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine, pyrazole) | 3200 - 3400 |
| C-H stretch (aromatic, aliphatic) | 2850 - 3100 |
| C=N, C=C stretch (pyrazole, phenyl) | 1500 - 1620 |
| C-F stretch | 1200 - 1250 |
Potential Biological Activities and Therapeutic Applications
The structural motifs present in 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine suggest several potential avenues for biological activity.
-
Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Anticancer Activity: The pyrazole core is a privileged scaffold in the design of anticancer agents, with derivatives showing activity against various cancer cell lines.[2] The fluorophenyl group can enhance binding affinity to target proteins and improve metabolic stability.[3]
-
Antimicrobial and Antifungal Activity: Substituted pyrazoles have been reported to possess significant antimicrobial and antifungal properties.[11]
-
Kinase Inhibition: The aminopyrazole structure is a common feature in many kinase inhibitors used in oncology. The amine group can act as a crucial hydrogen bond donor in the hinge region of the kinase active site.
Figure 3: Potential biological activities of 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine.
Conclusion and Future Directions
While 4-ethyl-5-(4-fluorophenyl)-1H-pyrazol-3-amine remains a molecule with limited reported experimental data, this in-depth theoretical guide provides a solid foundation for its further investigation. The proposed synthetic route is robust and based on well-established chemical principles. The predicted physicochemical and spectroscopic properties offer a valuable reference for its future synthesis and characterization.
The true potential of this compound lies in its likely biological activities. The combination of the pyrazole core, an amine substituent, an ethyl group, and a fluorophenyl moiety makes it a highly attractive candidate for screening in various therapeutic areas, particularly inflammation, oncology, and infectious diseases.
Future research should focus on the following:
-
Chemical Synthesis and Characterization: The first step will be the successful synthesis and unambiguous structural confirmation of the compound using the spectroscopic methods outlined.
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of relevant biological targets (e.g., COX enzymes, various kinases, cancer cell lines, microbial strains) is warranted.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogues will be crucial to optimize potency and selectivity.
-
Computational Modeling: Molecular docking and other computational studies could provide insights into the binding modes of this compound with potential biological targets, guiding further analogue design.
References
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Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. (n.d.). World Scientific. Retrieved from [Link]
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PubChemLite. (n.d.). 4-ethyl-1h-pyrazol-3-amine (C5H9N3). Retrieved from [Link]
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PubChem. (n.d.). 4-Ethyl-1H-pyrazol-3-amine. Retrieved from [Link]
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Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.). Wiley Online Library. Retrieved from [Link]
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SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE. (2019, August 21). HETEROCYCLES. Retrieved from [Link]
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